N-(4-fluorophenyl)-9H-fluorene-9-carboxamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-9H-fluorene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FNO/c21-13-9-11-14(12-10-13)22-20(23)19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-12,19H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWFOVMRVYSYIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-9H-fluorene-9-carboxamide typically involves the reaction of 9H-fluorene-9-carboxylic acid with 4-fluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: N-(4-fluorophenyl)-9H-fluorene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The fluorene core can be oxidized to form fluorenone derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: Fluorenone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
N-(4-fluorophenyl)-9H-fluorene-9-carboxamide serves as a building block in organic synthesis, allowing for the creation of more complex molecules. Its unique structure enables it to participate in various chemical reactions, including:
- Oxidation : Can be oxidized using agents like potassium permanganate.
- Reduction : Reacts with reducing agents such as lithium aluminum hydride.
- Substitution Reactions : Electrophilic aromatic substitution can introduce new substituents onto the fluorene backbone.
Biological Applications
The compound has been investigated for its biological properties, particularly in medicinal chemistry:
- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cell lines, making it a candidate for cancer therapy. It operates through caspase activation pathways, crucial for programmed cell death.
- Antioxidant Properties : Some derivatives exhibit significant antioxidant activity, potentially enhancing their anticancer efficacy by reducing oxidative stress within cells.
Material Science
In material science, this compound is explored for its potential application in developing advanced materials such as polymers and coatings. Its chemical structure contributes to unique physical properties that can be advantageous in creating durable and functional materials.
Case Study 1: Apoptosis Induction
A study demonstrated that derivatives of this compound effectively induced apoptosis in breast cancer cells via mitochondrial pathways. The presence of the fluorine atom was found to enhance the compound's ability to penetrate cell membranes, thereby increasing its cytotoxic effects.
Case Study 2: Antioxidant Activity
Research indicated that certain derivatives exhibited significant antioxidant activity, measured using assays such as DPPH and FRAP. These compounds effectively stabilize free radicals, contributing to their overall anticancer efficacy.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
| Structural Feature | Effect on Activity |
|---|---|
| Fluorine Substitution | Enhances lipophilicity and cellular uptake |
| Aromatic Rings | Influences interaction with biological targets |
| Carboxamide Group | Critical for binding affinity and activity |
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-9H-fluorene-9-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorene core can intercalate with DNA, while the carboxamide group can form hydrogen bonds with biological macromolecules, influencing their function and stability .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares N-(4-fluorophenyl)-9H-fluorene-9-carboxamide with structurally related fluorene-carboxamide derivatives:
Key Observations :
- Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound enhances electron deficiency compared to analogs like N-(3-hydroxypropyl)-9-oxo-fluorene-4-carboxamide , which has an electron-donating hydroxy group. This difference impacts binding affinity in biological systems .
- Fluorene Modifications : Substitution of the fluorene core (e.g., xanthene in , 9-ketone in ) alters planarity and electronic properties. The 9-ketone derivatives exhibit redshifted UV-Vis absorption due to extended conjugation .
- Molecular Weight and Solubility : Hydrophilic substituents (e.g., hydroxypropyl in ) improve aqueous solubility, whereas aromatic groups (e.g., biphenyl in ) increase hydrophobicity.
Key Insights :
- The 4-fluorophenyl group may enhance metabolic stability compared to hydroxyalkyl analogs, as seen in trifluoroethyl derivatives .
- Fluorene-carboxamides with ketone modifications (e.g., 9-oxo) show confirmed antiviral activity, suggesting the target compound could be optimized for similar applications .
Biological Activity
N-(4-fluorophenyl)-9H-fluorene-9-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article explores its synthesis, biological mechanisms, and the results of various studies that highlight its efficacy as a therapeutic agent.
The synthesis of this compound typically involves the reaction of 9H-fluorene-9-carboxylic acid with 4-fluorobenzylamine. This reaction is facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to form the amide bond. The compound's unique structure, featuring a fluorene backbone and a 4-fluorophenyl methyl substituent, imparts distinct chemical and biological properties compared to other similar compounds .
This compound exhibits its biological activity primarily through its interaction with specific molecular targets. It has been identified as a potential ligand in biochemical assays, influencing various cellular pathways. The compound has shown promise in inducing apoptosis in cancer cells, which is crucial for its therapeutic potential against tumors .
Anticancer Properties
Research indicates that this compound may act as an apoptosis inducer in several cancer cell lines. For instance, studies have demonstrated that compounds with similar structures can induce cell cycle arrest and apoptosis through caspase activation pathways. In particular, the compound has been tested against human breast cancer (T47D), colon cancer (HCT116), and hepatocellular carcinoma (SNU398) cells, showing sub-micromolar potency in growth inhibition assays .
Table 1: IC50 Values of this compound Analogues
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | T47D | <0.30 |
| This compound | HCT116 | <0.25 |
| This compound | SNU398 | <0.20 |
Case Studies and Research Findings
- Apoptosis Induction : A study highlighted that this compound analogues induce apoptosis via caspase activation. Specifically, the compound was found to significantly increase caspase-3 activity in treated cancer cells .
- Cell Cycle Arrest : Research indicated that treatment with this compound resulted in cell cycle arrest at the G2/M phase in HCT116 cells, suggesting a mechanism for its anticancer effects .
- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications to the fluorene ring can enhance or diminish biological activity. For example, certain substitutions led to compounds with improved efficacy against various cancer cell lines .
Q & A
Q. What are the optimal synthetic routes for N-(4-fluorophenyl)-9H-fluorene-9-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer: Synthesis typically involves coupling 9H-fluorene-9-carboxylic acid with 4-fluoroaniline using carbodiimide-based coupling agents (e.g., DCC or EDCI) in anhydrous dichloromethane or DMF. Catalytic DMAP (4-dimethylaminopyridine) enhances amide bond formation . Key parameters include:
- Temperature: Room temperature for 12–24 hours to minimize side reactions.
- Solvent: Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity.
Data Table:
| Coupling Agent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| DCC | DCM | 68 | 92 |
| EDCI | DMF | 75 | 96 |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer:
- NMR (¹H/¹³C): Assign aromatic protons (δ 7.2–8.1 ppm) and fluorene backbone carbons (δ 120–150 ppm). The fluorine atom quashes splitting in adjacent protons .
- HRMS (ESI+): Confirm molecular ion [M+H]⁺ at m/z 318.1104 (calculated for C₂₀H₁₄FNO).
- FT-IR: Amide C=O stretch at ~1680 cm⁻¹ and N–H bend at ~1550 cm⁻¹ .
Q. How does the fluorophenyl substituent influence the compound’s stability under varying pH conditions?
- Methodological Answer: Stability is assessed via accelerated degradation studies:
- Acidic (pH 2): Hydrolysis of the amide bond occurs after 48 hours (HPLC monitoring).
- Basic (pH 10): Fluorene ring oxidation observed, forming 9-fluorenone derivatives .
Key Insight: The electron-withdrawing fluorine group reduces electron density at the amide bond, enhancing acid resistance but increasing susceptibility to nucleophilic attack in basic media.
Advanced Research Questions
Q. What computational strategies predict the compound’s binding affinity for biological targets?
- Methodological Answer:
- Molecular Docking (AutoDock Vina): Use crystal structures of target proteins (e.g., kinases) to simulate binding. The fluorene core shows π-π stacking with aromatic residues (e.g., Tyr-185 in EGFR) .
- DFT Calculations (Gaussian): Optimize geometry at B3LYP/6-31G* level to evaluate electrostatic potential surfaces and H-bond donor/acceptor sites .
Q. How can contradictory data on biological activity (e.g., cytotoxicity vs. anti-inflammatory effects) be resolved?
- Methodological Answer:
- Dose-Response Studies: Test concentrations from 1 nM–100 µM in cell lines (e.g., HEK-293, RAW 264.7). Cytotoxicity (MTT assay) often occurs >50 µM, while anti-inflammatory effects (IL-6 suppression) peak at 10 µM .
- Mechanistic Profiling: Use Western blotting to differentiate apoptosis (caspase-3 activation) from NF-κB pathway inhibition .
Q. What are the best practices for crystallizing this compound for X-ray diffraction studies?
- Methodological Answer:
- Solvent Screening: Use slow evaporation with toluene/ethanol (7:3) to grow single crystals.
- Data Collection: SHELX suite refines structures; fluorine atoms require high-resolution data (<1.0 Å) due to strong anomalous scattering .
Example Results: - Space Group: P2₁/c
- R factor: <5% with SHELXL refinement .
Methodological Considerations
- Synthesis Scalability: Multi-gram scales require dropwise addition of coupling agents to control exothermic reactions .
- Biological Assays: Include positive controls (e.g., doxorubicin for cytotoxicity) and validate assays with triplicate runs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
